Tetrafluorohydroquinone

Catalog No.
S703543
CAS No.
771-63-1
M.F
C6H2F4O2
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorohydroquinone

CAS Number

771-63-1

Product Name

Tetrafluorohydroquinone

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-diol

Molecular Formula

C6H2F4O2

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H

InChI Key

ZSDAMBJDFDRLSS-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)O

Synthesis and Characterization

Tetrafluorohydroquinone (TFHQ), also known as 2,3,5,6-tetrafluorobenzene-1,4-diol, is a small organic molecule with potential applications in various scientific fields. Research efforts have focused on developing efficient and scalable methods for its synthesis. One common approach involves the fluorination of hydroquinone using various fluorinating agents, such as xenon difluoride (XeF₂) or Selectfluor™ (N-fluorobenzenesulfonimide) [, ].

Following synthesis, researchers employ various techniques to characterize TFHQ's properties. These techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This method helps determine the molecule's structure by identifying the specific chemical environments of its constituent atoms.
  • Mass spectrometry: This technique provides information about the molecule's mass and potential fragmentation patterns.
  • Differential scanning calorimetry (DSC): This technique helps researchers understand the molecule's thermal behavior, including its melting and crystallization points [].

Potential Applications

While research on TFHQ's applications is ongoing, several potential areas of interest have emerged:

  • Organic electronics: TFHQ's unique electronic properties, including its ability to act as a reducing agent, make it a potential candidate for use in organic electronics such as organic light-emitting diodes (OLEDs) [].
  • Polymer chemistry: TFHQ can be incorporated into polymers to modify their properties, such as enhancing their thermal stability or conductivity.
  • Biomedical research: Preliminary studies suggest that TFHQ might possess potential for therapeutic applications, although further research is necessary to determine its efficacy and safety.

Tetrafluorohydroquinone is a fluorinated derivative of hydroquinone, with the chemical formula C6H2F4O2C_6H_2F_4O_2. It is characterized by the presence of four fluorine atoms attached to the aromatic ring, specifically at the 2, 3, 5, and 6 positions. This compound is notable for its unique properties derived from the strong electronegative influence of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs .

Typical of hydroquinones. It can undergo oxidation and reduction reactions, making it a useful reagent in organic synthesis. For instance, it can react with tri-n-butyltin chloride to yield tri-n-butyltin fluoride . Additionally, tetrafluorohydroquinone has been studied for its fragmentation behavior under low-energy conditions, which provides insights into its dissociative electron attachment pathways .

Tetrafluorohydroquinone can be synthesized through various methods, including:

  • Hydrolysis of Fluorinated Precursors: One common method involves the hydrolysis of heavy nitrides of tetrafluorinated compounds .
  • Fluorination Reactions: Direct fluorination of hydroquinone or other aromatic compounds can also yield tetrafluorohydroquinone.
  • Reagent-Based Synthesis: It is often utilized as a reagent in organic synthesis, where it can participate in various transformations that introduce or modify functional groups .

Tetrafluorohydroquinone finds applications in several fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other fluorinated compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Pharmaceutical Research: Due to its potential biological activity, it may be explored for therapeutic applications in drug development .

Interaction studies involving tetrafluorohydroquinone have focused on its reactivity with various chemical species. Research has shown that it can form complexes with metal ions and participate in electron transfer reactions. These interactions are crucial for understanding its role in catalysis and material science applications. Furthermore, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic uses and toxicity mechanisms .

Tetrafluorohydroquinone shares similarities with several other fluorinated compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
HydroquinoneC6H6O2Non-fluorinated analog; less reactive
PentafluorophenolC6F5OHMore fluorinated; stronger acidity
2,3-DifluorophenolC6H4F2OFewer fluorine atoms; similar reactivity
Trifluoroacetic acidC2F3O2Strong acid; different functional group

Uniqueness of Tetrafluorohydroquinone: The presence of four fluorine atoms at specific positions on the aromatic ring gives tetrafluorohydroquinone unique electronic properties that enhance its reactivity compared to non-fluorinated derivatives like hydroquinone. This makes it particularly valuable in specialized applications within organic synthesis and material science .

Tetrafluorohydroquinone, with the molecular formula C6H2F4O2 and Chemical Abstracts Service number 771-63-1, represents a fluorinated derivative of hydroquinone characterized by the substitution of four hydrogen atoms with fluorine atoms on the benzene ring [1] [2]. The compound possesses a molecular weight of 182.07 grams per mole and is systematically named as 2,3,5,6-tetrafluorobenzene-1,4-diol [3] [4].

PropertyValue
Molecular FormulaC6H2F4O2
Molecular Weight182.07 g/mol
Chemical Abstracts Service Number771-63-1
MDL NumberMFCD00002340
European Community Number212-237-9
InChI KeyZSDAMBJDFDRLSS-UHFFFAOYSA-N

Table 1: Basic Molecular Properties of Tetrafluorohydroquinone

Physical State and Appearance

Tetrafluorohydroquinone exists as a solid at standard temperature conditions of 20 degrees Celsius [5] [6]. The compound exhibits a distinctive appearance characterized by coloration ranging from white to light yellow to light orange [5] [7]. The physical form is described as a powder to crystal morphology, with commercial samples typically supplied as crystalline powder [2] [4].

The compound demonstrates air sensitivity, requiring storage under inert gas conditions to maintain stability [5] [6]. Recommended storage conditions include maintenance at room temperature, preferably in cool and dark environments below 15 degrees Celsius [5] [7].

PropertySpecification
Physical State (20°C)Solid
Color RangeWhite to Light yellow to Light orange
Physical FormPowder to crystal
Commercial FormCrystalline Powder
Air SensitivityAir sensitive - requires inert atmosphere
Storage TemperatureRoom temperature (<15°C recommended)

Table 2: Physical State and Appearance Characteristics

Thermal Properties

The thermal behavior of tetrafluorohydroquinone exhibits well-defined characteristics that are crucial for its identification and handling procedures [1] [2].

Melting Point Determination (172-174°C)

Extensive literature analysis reveals that the melting point of tetrafluorohydroquinone falls within a narrow range of 172-174 degrees Celsius [1] [8]. Multiple independent sources confirm this thermal transition point, with some variations reported in the literature [2] [5]. The Tokyo Chemical Industry reports a melting point of 171 degrees Celsius with decomposition [5] [6], while Fisher Scientific documentation indicates 175 degrees Celsius [2] [4]. The most frequently cited range of 172-174 degrees Celsius represents the consensus value from multiple analytical determinations [1] [8].

The melting process involves decomposition, as indicated by the notation "decomposition" in several technical specifications [5] [6]. This thermal degradation behavior is characteristic of fluorinated aromatic compounds and must be considered during analytical procedures requiring elevated temperatures.

Boiling Point Analysis (206°C)

The boiling point of tetrafluorohydroquinone has been determined to be 206 degrees Celsius under standard atmospheric pressure conditions [1]. This relatively high boiling point reflects the strong intermolecular interactions present in the compound, including hydrogen bonding between hydroxyl groups and the influence of fluorine substitution on the aromatic ring system.

The substantial difference between melting point and boiling point indicates a stable liquid phase range of approximately 32-34 degrees Celsius, though the decomposition behavior at the melting point suggests limited practical utility of this liquid phase range [1] [5].

Thermal PropertyTemperature (°C)Notes
Melting Point Range172-174With decomposition
Individual Reports171-175Slight variations between sources
Boiling Point206Standard atmospheric pressure
Liquid Phase Range~32-34Limited due to decomposition

Table 3: Thermal Properties of Tetrafluorohydroquinone

Solubility Characteristics

The solubility profile of tetrafluorohydroquinone demonstrates selective dissolution behavior that reflects its chemical structure and intermolecular interactions [1] [5]. The compound exhibits solubility in methanol, as consistently reported across multiple technical sources [5] [6] [7].

The methanol solubility can be attributed to the hydrogen bonding capability of both the hydroxyl groups on tetrafluorohydroquinone and the methanol solvent molecules [5]. The fluorine substitution on the aromatic ring influences the electronic properties of the compound, affecting its interaction with polar and non-polar solvents.

Computational studies suggest a predicted water solubility logarithm value of -1.89, indicating limited aqueous solubility [3]. The octanol-water partition coefficient (log P) is predicted to be 1.654, suggesting moderate lipophilicity despite the presence of hydroxyl groups [3].

Density and Flash Point Parameters

The density of tetrafluorohydroquinone has been determined to be 1.765 grams per cubic centimeter [1]. This relatively high density compared to non-fluorinated aromatic compounds reflects the significant atomic mass contribution of the four fluorine substituents.

The flash point, representing the lowest temperature at which the compound can form an ignitable mixture with air, is established at 78 degrees Celsius [1]. This flash point value indicates moderate flammability characteristics and necessitates appropriate handling precautions in laboratory and industrial settings.

The predicted critical temperature is 740.98 Kelvin (467.83 degrees Celsius), with a critical pressure of 5175.72 kilopascals [3]. These critical parameters provide insight into the compound's behavior under extreme conditions and are relevant for process design considerations.

ParameterValueUnits
Density1.765g/cm³
Flash Point78°C
Critical Temperature740.98K (467.83°C)
Critical Pressure5175.72kPa
Critical Volume0.268m³/kmol

Table 4: Density and Critical Parameters

Crystalline Structure

The crystalline structure of tetrafluorohydroquinone has been investigated through various analytical techniques, revealing important insights into its solid-state organization [9] [10]. Vibrational spectroscopic studies using Fourier-transform infrared and Fourier-transform Raman spectroscopy have provided evidence for the existence of two conformers in the solid state [11] [12].

The crystal structure exhibits intramolecular hydrogen bonding interactions between fluorine atoms and hydroxyl groups [10]. Quantum chemical calculations at the MP2/6-31G** level have demonstrated that the compound can adopt conformations with different orientations of the hydroxyl hydrogen atoms, leading to weak intramolecular F···H hydrogen bonding interactions [10].

X-ray diffraction studies of related tetrafluorophenylene-containing compounds suggest that tetrafluorohydroquinone likely adopts a planar or near-planar molecular geometry in the crystal lattice [9]. The fluorine substitution pattern creates specific intermolecular interaction sites that influence the crystal packing arrangement.

The compound's involvement in supramolecular assemblies has been demonstrated through scanning tunneling microscopy studies, where tetrafluorohydroquinone forms co-crystals with nitrogen-containing heterocycles through O-H···N hydrogen bonding interactions [13]. Unit cell parameters for such assemblies show rectangular arrangements with dimensions of approximately 1.1 ± 0.1 nanometers by 3.0 ± 0.1 nanometers [13].

Molecular Electronic Configuration

Tetrafluorohydroquinone possesses a distinctive electronic structure characterized by the presence of four electronegative fluorine atoms and two hydroxyl groups on a benzene ring [1]. The molecular formula C6H2F4O2 with a molecular weight of 182.07 g/mol reflects the symmetrical substitution pattern that significantly influences its electronic properties [1]. The compound exists as a solid at room temperature with a melting point range of 172-174°C, indicating strong intermolecular interactions [2].

The electronic structure calculations using ab initio molecular orbital methods at the MP2/6-31G** level have revealed two planar local minima on the potential energy surface, corresponding to different orientations of the hydroxyl hydrogen atoms [3] [4]. These conformational variants exhibit distinct intramolecular hydrogen bonding patterns that affect the overall electronic distribution within the molecule.

Fluorine Substitution Effects on Bonding

The presence of four fluorine atoms dramatically alters the electron density distribution compared to the parent hydroquinone molecule [5]. Time-resolved resonance Raman spectroscopy studies have demonstrated that fluorination induces a substantial increase in the quinoid character of the molecule, as evidenced by the higher vibrational frequencies observed in the radical anion form [5]. The resonance-enhanced Raman bands at 1556 cm⁻¹ and 1677 cm⁻¹ correspond to in-phase carbonyl and symmetrical carbon-carbon stretch vibrations, respectively, which are considerably higher than corresponding values in non-fluorinated analogs [5].

Intramolecular Hydrogen Bonding

Computational studies have identified weak but significant intramolecular fluorine-hydrogen hydrogen bonding interactions [3] [4]. These interactions manifest as characteristic changes in geometrical parameters, including a lengthening of the carbon-fluorine bond involved in the interaction by 0.01 Å, an increase in the oxygen-hydrogen bond length by 0.003 Å, and a decrease in the carbon-oxygen-hydrogen bond angle by 1° [3] [4]. The hydrogen bonds in tetrafluorohydroquinone are stronger than those found in simpler fluorinated phenols, with the C2v conformer being more stable than the C2h conformer [3] [4].

Acid-Base Properties

Acidity Constants Determination

Precise experimental determination of the acidic constants of tetrafluorohydroquinone has been accomplished using complementary analytical techniques [6]. The first acidic constant (pKa1) was determined through direct measurement methods, yielding a value of 6.4 [6]. The second acidic constant (pKa2) required more sophisticated analytical approaches, specifically ultraviolet-visible spectroscopy combined with chemometric analysis, resulting in a value of 10.0 [6].

Theoretical calculations using ab initio and density functional theory methods with G4MP2 approach have provided pKa values of 6.3 and 9.4 for the first and second deprotonation steps, respectively [6]. The excellent agreement between experimental and theoretical values validates both the experimental methodology and the computational approach used in these determinations.

Effect of Fluorination on Acidity

The fluorine substitution pattern significantly enhances the acidity of tetrafluorohydroquinone compared to the parent hydroquinone molecule [7]. The electron-withdrawing inductive effect of the four fluorine atoms stabilizes the conjugate base forms through resonance delocalization and electrostatic effects [8]. This electronic stabilization reduces the pKa values, making tetrafluorohydroquinone a stronger acid than hydroquinone.

The perfluorination effect extends beyond simple inductive withdrawal, as demonstrated by studies showing that the molecular orbital structure is fundamentally altered [8]. The lowest unoccupied molecular orbital exhibits significant σ* character with antibonding interactions along carbon-fluorine and carbon-sulfur coordinates, providing enhanced stabilization for anionic species [8].

pH-Dependent Behavior

The pH-dependent behavior of tetrafluorohydroquinone exhibits distinct characteristics across different pH ranges [9]. In acidic conditions (pH < 6), the compound exists predominantly in its fully protonated form. The first deprotonation occurs around pH 6.4, leading to the formation of the monoanion [6]. The second deprotonation step occurs at pH 10.0, resulting in the formation of the dianion [6].

Spectroscopic studies have revealed that the pH-dependent changes are accompanied by significant alterations in the electronic absorption spectra [9]. These changes reflect modifications in the π-electron system as successive deprotonation steps occur, affecting both the ground state electronic structure and the excited state properties of the molecule.

Redox Properties

Electron Transfer Mechanisms

The electron transfer mechanisms in tetrafluorohydroquinone systems have been extensively studied using various electrochemical techniques [10]. Cyclic voltammetry experiments reveal quasi-reversible behavior under most experimental conditions, indicating that the electron transfer kinetics are influenced by coupled chemical reactions [10].

Pulse radiolysis studies have provided insights into the formation and decay kinetics of the tetrafluoro-p-benzosemiquinone radical anion [5]. This intermediate species exhibits enhanced reactivity compared to the non-fluorinated analog, with decay occurring on the millisecond timescale [5]. The increased reactivity is attributed to the enhanced quinoid character imparted by fluorine substitution [5].

Quinone-Hydroquinone Redox Couple

The tetrafluorohydroquinone-tetrafluorobenzoquinone redox couple has found practical applications in redox flow battery systems [10]. The fluorinated quinone system offers advantages over conventional quinone-based electrolytes, including enhanced solubility, improved stability, and favorable redox potentials [10].

Research into hybrid redox flow batteries has demonstrated that tetrafluoro-p-hydroquinone can serve effectively as a catholyte material when paired with appropriate anolyte systems such as cadmium nanoparticles [10]. The fluorinated quinone system exhibits excellent cycling stability and maintains high coulombic efficiency over extended charge-discharge cycles [10].

Reactivity Patterns

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring in tetrafluorohydroquinone makes it susceptible to nucleophilic aromatic substitution reactions [11]. The fluorine atoms, particularly those in positions ortho to the hydroxyl groups, can be displaced by various nucleophiles under appropriate conditions [11]. These reactions typically proceed through addition-elimination mechanisms involving anionic intermediates.

Oxidative Transformations

Tetrafluorohydroquinone undergoes facile oxidation to form tetrafluorobenzoquinone under various conditions [12]. Cytochrome P450-mediated oxidation represents one biologically relevant pathway, where the compound serves as a substrate for enzymatic conversion [12]. Chemical oxidation using agents such as cerium(IV) ammonium nitrate provides an efficient synthetic route to the corresponding quinone [13].

Complexation Reactions

The compound exhibits significant potential for forming coordination complexes with transition metals [13]. The hydroxyl groups can serve as ligands, while the electron-deficient aromatic system can participate in π-π stacking interactions with suitable partner molecules [14]. These properties have been exploited in the synthesis of metal-organic frameworks and other supramolecular assemblies.

Stability and Degradation Mechanisms

Thermal Stability

Tetrafluorohydroquinone demonstrates reasonable thermal stability under normal storage conditions. The compound remains stable at room temperature for extended periods when stored under appropriate conditions. However, elevated temperatures can promote decomposition reactions, particularly in the presence of moisture or other reactive species.

Thermogravimetric analysis studies on related fluorinated quinones suggest that decomposition typically begins around 160-200°C, depending on the specific substitution pattern [15]. The thermal degradation often involves loss of fluorine atoms as hydrogen fluoride, followed by more extensive fragmentation of the aromatic ring system [15].

Photochemical Stability

The photochemical behavior of tetrafluorohydroquinone has been investigated in various solvent systems [16]. Low-energy electron attachment studies reveal distinct fragmentation patterns that depend on the molecular conformation and electronic state [16] [17]. The compound shows enhanced reactivity toward electron attachment compared to non-fluorinated analogs, with fragmentation occurring through proton shuttling mechanisms [17].

Chemical Stability in Solution

In aqueous solutions, tetrafluorohydroquinone exhibits pH-dependent stability [18]. Under strongly alkaline conditions, the compound may undergo decomposition reactions, particularly when exposed to air or other oxidizing agents [18]. The presence of fluorine substituents generally enhances the chemical stability compared to unsubstituted hydroquinone by reducing the electron density at reactive sites.

Charge-Transfer Interactions

Interactions with Conductive Polymers

Tetrafluorohydroquinone exhibits significant interactions with electrically conductive polymers, particularly those based on conjugated π-systems [19] [20]. Studies with polyaniline systems have demonstrated that tetrafluorohydroquinone can function as a molecular dopant, donating protons from its hydroxyl groups to imine centers in the polymer backbone [20].

The doping mechanism involves conversion of the emeraldine base form of polyaniline toward the emeraldine salt through protonation [20]. This process is accompanied by significant changes in the polymer's optical and electrical properties, including enhanced conductivity and modified absorption spectra [20]. The extent of the doping effect depends on the concentration of tetrafluorohydroquinone and the processing conditions employed [20].

Polyaniline-Tetrafluorohydroquinone Complexes

Detailed investigations of polyaniline-tetrafluorohydroquinone complexes have revealed that the fluorinated hydroquinone molecules play a dual role in determining the structure and properties of the polymer [20]. Beyond simple protonation effects, tetrafluorohydroquinone molecules can bridge different polymer chains through their two hydroxyl groups, promoting chain ordering and crystalline domain formation [20].

The bridging interactions lead to the formation of spherulite crystals when films are cast from solution [20]. This morphological ordering contributes to enhanced electrical transport properties and improved mechanical characteristics of the resulting composite materials [20]. The fluorinated hydroquinone component also influences the thermal stability and environmental resistance of the polymer composites.

Spectroscopic characterization of these complexes using infrared and ultraviolet-visible absorption techniques provides evidence for specific molecular interactions between the polymer and the fluorinated additive [20]. The formation of charge-transfer complexes is indicated by shifts in characteristic absorption bands and the appearance of new spectral features associated with the polymer-dopant interaction [20].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

771-63-1

Wikipedia

2,3,5,6-Tetrafluorohydroquinone

Dates

Last modified: 08-15-2023

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